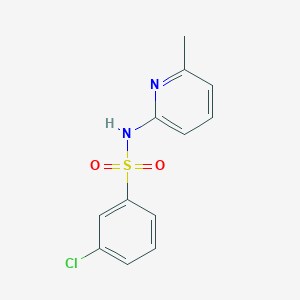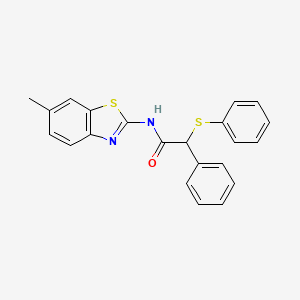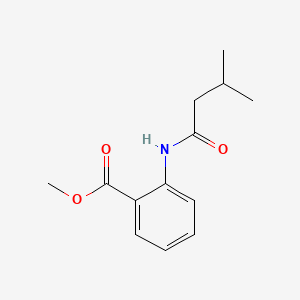
4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoromethoxy and methoxy groups, along with a pyrazole moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Benzamide Core: The benzamide core is introduced by reacting the pyrazole derivative with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling: The final product is obtained by coupling the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and difluoromethoxy groups can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structure suggests potential activity in modulating biological pathways.
Medicine
In medicinal chemistry, 4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide could be explored for its pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, altering their activity. The difluoromethoxy and methoxy groups could influence its binding affinity and specificity, while the pyrazole moiety might interact with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide: Lacks the difluoromethoxy group, potentially altering its chemical and biological properties.
4-(Difluoromethoxy)-N-(1-ethyl-1H-pyrazol-4-yl)-3-methoxybenzamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its steric and electronic properties.
Uniqueness
The presence of both difluoromethoxy and methoxy groups, along with the specific substitution pattern on the pyrazole ring, makes 4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide unique. These features may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H19F2N3O3 |
|---|---|
Molecular Weight |
339.34 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H19F2N3O3/c1-5-21-10(3)14(9(2)20-21)19-15(22)11-6-7-12(24-16(17)18)13(8-11)23-4/h6-8,16H,5H2,1-4H3,(H,19,22) |
InChI Key |
ACIODFZECTUGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B10975571.png)


![1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10975575.png)



![3-cyclopentyl-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B10975596.png)
![5-bromo-N-{3-[(5-bromo-2-furoyl)amino]-2,2-dimethylpropyl}-2-furamide](/img/structure/B10975602.png)
![1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10975609.png)

![Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10975623.png)

